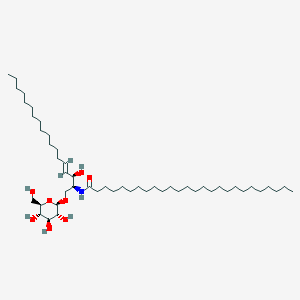

beta-D-glucosyl-N-(hexacosanoyl)sphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glucosylceramide (D18:1/26:0), also known as beta-glucosylceramide or beta-glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/26:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/26:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/26:0) can be biosynthesized from hexacosanoic acid.

Beta-D-glucosyl-N-(hexacosanoyl)sphingosine is a beta-D-glucosylceramide where the ceramide N-acyl group is specified as hexacosanoyl. It has a role as a mouse metabolite. It derives from a hexacosanoic acid.

Aplicaciones Científicas De Investigación

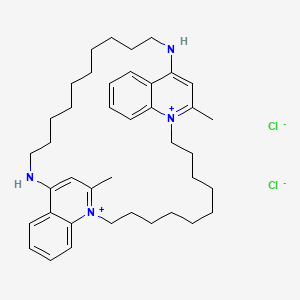

Synthesis Pathway and Cellular Accumulation : Beta-D-glucosyl-N-(hexacosanoyl)sphingosine (GlcSph), a glucosylceramide analogue, is synthesized in cells through the glucosylation of sphingosine and deacylation of glucosylceramide (GlcCer). This process is influenced by inhibitors like conduritol beta epoxide (CBE) and 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), affecting its intracellular accumulation (Yamaguchi et al., 1994).

Enzyme Specificity and Kinetic Studies : The behavior of human glucosylceramide beta-glucosidase, an enzyme that acts on glucosylceramides, was studied with modified glucosylceramides inserted into liposomes. These studies revealed insights into enzyme-substrate interactions and the enzyme's specificity towards various glucosylsphingolipids (Sarmientos, Schwarzmann, & Sandhoff, 1986).

Active Site Investigation of Human Acid Beta-Glucosidase : Research on human acid beta-glucosidase, which cleaves beta-glucosidic bonds of glucosylceramide, investigated the enzyme's binding specificity using inhibitors like synthetic sphingosines and N-alkyl-glucosylamines. This work is crucial in understanding the molecular interactions at the enzyme's active site (Greenberg, Merrill, Liotta, & Grabowski, 1990).

Affinity Chromatography in Enzyme Purification : The enzyme glucosylceramide: beta-glucosidase was purified from human placenta using an affinity column with glucosyl sphingosine, illustrating a method for enzyme isolation and purification for further biochemical study (Strasberg, Lowden, & Mahuran, 1982).

Modeling Gaucher's Disease in Fibroblasts : N-hexyl-O-glucosyl sphingosine (HGS), an inhibitor of aryl glucosidase and glucocerebrosidase, was used to induce changes in human skin fibroblasts, creating a chemical model for Gaucher's disease. This research provides insights into the biochemical alterations in this genetic disorder (Warren et al., 1976).

Role in Immune System Functioning : Studies on natural killer (NK) cells found that certain glycosphingolipids, including D-galactosyl-beta1-1' sphingosine and D-glucosyl-beta1-1' sphingosine, can induce apoptosis in these cells, suggesting significant implications for diseases involving glycosphingolipid accumulation (Maghazachi et al., 2004).

Propiedades

Fórmula molecular |

C50H97NO8 |

|---|---|

Peso molecular |

840.3 g/mol |

Nombre IUPAC |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexacosanamide |

InChI |

InChI=1S/C50H97NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(54)51-43(42-58-50-49(57)48(56)47(55)45(41-52)59-50)44(53)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,43-45,47-50,52-53,55-57H,3-36,38,40-42H2,1-2H3,(H,51,54)/b39-37+/t43-,44+,45+,47+,48-,49+,50+/m0/s1 |

Clave InChI |

DOIOUJPHIXRQFM-WBOUPBNQSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Descripción física |

Solid |

Solubilidad |

Insoluble |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)

![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)

![(2Z)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B1258392.png)

![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)